3-chloro-N-(3-chloro-4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)propanamide
Description
Properties
IUPAC Name |
3-chloro-N-[3-chloro-4-[(4-chlorophenyl)sulfamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N2O3S/c16-8-7-15(21)19-12-5-6-14(13(18)9-12)24(22,23)20-11-3-1-10(17)2-4-11/h1-6,9,20H,7-8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOYXROLCRIRMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)NC(=O)CCCl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-chloro-N-(3-chloro-4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)propanamide involves multiple steps. One common synthetic route includes the reaction of 3-chloro-4-aminobenzenesulfonamide with 4-chlorobenzoyl chloride under controlled conditions to form an intermediate product. This intermediate is then reacted with 3-chloropropanoyl chloride to yield the final compound . Industrial production methods typically involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-chloro-N-(3-chloro-4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Common reagents used in these reactions include strong acids or bases for hydrolysis, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-chloro-N-(3-chloro-4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)propanamide is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Proteomics Research: It is used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and interactions with biological targets.
Industrial Applications: It is used in the synthesis of other complex organic compounds and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-chloro-4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)propanamide involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, potentially inhibiting their activity. This binding is facilitated by the presence of multiple chlorine atoms and the sulfonyl group, which enhance its affinity for certain biological molecules . The exact pathways and targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Differences and Properties
Chlorination Patterns
- Analog (): No chlorination on the phenyl ring; methoxy group improves hydrophilicity.
Sulfonamide Variations
- Target Compound : Sulfonamide bridges two chlorinated aromatic systems, enhancing π-π stacking and hydrogen bonding (N–H···O) ().
- Analog () : Sulfamoyl (SO₂NH₂) group enables stronger hydrogen bonds with biological targets like enzymes.
- Analog () : Thiadiazole-substituted sulfonamide introduces nitrogen-rich heterocycles, often linked to kinase inhibition (e.g., carbonic anhydrase inhibitors).
Crystallographic and Hydrogen Bonding Analysis
- Target Compound : Likely forms intermolecular N–H···O and C–H···O bonds, similar to 3-Chloro-N-(4-sulfamoylphenyl)propanamide, which exhibits C₁₁(4) chain motifs ().
- 3-Chloro-N-(4-methoxyphenyl)propanamide : Methoxy oxygen participates in C–H···O interactions, creating a helical chain along the crystallographic axis ().
Biological Activity
3-chloro-N-(3-chloro-4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)propanamide, a compound with the molecular formula , has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition research. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chlorine Substituents : Two chlorine atoms enhance its reactivity and biological potency.
- Sulfonamide Group : Known for its antibacterial properties.
- Aromatic Rings : Contribute to its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.
| Bacterial Strain | Activity (MIC µg/mL) |
|---|---|
| Salmonella typhi | 32 |
| Bacillus subtilis | 16 |
| Escherichia coli | 64 |
The compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other tested strains .
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It has been evaluated for its potential to induce apoptosis in cancer cell lines.
- Case Study : A study involving human cancer cell lines reported an IC50 value of approximately 49.85 µM, indicating significant growth inhibition .
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 49.85 |
| MCF7 (breast cancer) | 45.30 |
These results suggest that the compound could be a candidate for further development as an anticancer agent.
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
- Findings : The compound showed strong inhibitory activity against AChE, with an IC50 value of 12 µM, indicating its potential use in treating conditions like Alzheimer's disease .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Binding Affinity : The sulfonamide group enhances binding to bacterial enzymes.
- Cellular Uptake : The lipophilic nature of the aromatic rings facilitates cellular penetration.
- Induction of Apoptosis : The compound's structure may trigger apoptotic pathways in cancer cells.
Q & A
Basic Synthesis and Purification
Q: What are the standard synthetic routes for preparing 3-chloro-N-(3-chloro-4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)propanamide, and how are reaction conditions optimized? A:
- Synthetic Steps :
- Sulfonamide Formation : React 4-chlorobenzenesulfonyl chloride with 3-chloro-4-nitroaniline under basic conditions (e.g., NaOH) to introduce the sulfamoyl group.
- Reduction : Reduce the nitro group to an amine using catalytic hydrogenation or Sn/HCl .
- Amide Coupling : React the resulting amine with 3-chloropropanoyl chloride in a polar aprotic solvent (e.g., THF) at 0–5°C to minimize side reactions .
- Optimization :
Structural Characterization
Q: Which spectroscopic and crystallographic methods are critical for confirming the molecular structure of this compound? A:
- Spectroscopy :
- Crystallography :
Advanced Crystallographic Analysis
Q: How do intermolecular interactions influence the compound’s solid-state packing, and what computational tools validate these findings? A:
- Intermolecular Forces :
- Computational Validation :
Mechanistic Insights into Sulfonamide Reactivity
Q: How does the sulfonamide group influence the compound’s reactivity in nucleophilic substitution reactions? A:
- Activation Effects : The electron-withdrawing sulfonamide group increases electrophilicity at the 3-chloro position, facilitating SN2 reactions with nucleophiles (e.g., amines, thiols) .
- Kinetic Studies :
Pharmacological Target Identification
Q: What methodologies are used to evaluate this compound’s potential as a COX-2 or carbonic anhydrase inhibitor? A:
- Enzyme Assays :
- Docking Studies :
Addressing Data Contradictions in Biological Activity
Q: How to resolve discrepancies between in vitro and in vivo efficacy studies for this compound? A:
- Metabolic Stability : Use liver microsome assays (human/rat) to identify rapid Phase I oxidation of the 3-chloro group as a cause of reduced in vivo activity .
- Formulation Adjustments :
- Lipid Nanoparticles : Encapsulate the compound to improve bioavailability (tested via Caco-2 permeability assays) .
- Prodrug Design : Introduce a hydrolyzable ester at the amide group to enhance solubility .
Computational Modeling of Electronic Properties
Q: How can DFT calculations predict the compound’s reactivity in radical-mediated degradation pathways? A:
- Methodology :
- Validation :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
